An In-depth Technical Guide to the Chemical Properties of Citrazinic Acid
An In-depth Technical Guide to the Chemical Properties of Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA), systematically known as 2,6-dihydroxyisonicotinic acid or 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with a diverse range of applications. From its role as a key intermediate in the synthesis of pharmaceuticals and dyes to its emerging significance in the field of nanotechnology as a component of carbon dots and fluorescent probes, a thorough understanding of its chemical properties is paramount for its effective utilization.[1][2] This technical guide provides a comprehensive overview of the chemical properties of citrazinic acid, including its physicochemical characteristics, spectral data, reactivity, and synthesis, tailored for professionals in research and development.
Physicochemical Properties
Citrazinic acid is a yellow crystalline powder that exhibits a melting point above 300 °C, at which it decomposes.[3] It is a weak acid and its solubility is highly dependent on the pH of the medium.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Remarks | Source(s) |
| Molecular Formula | C₆H₅NO₄ | [4] | |
| Molecular Weight | 155.11 g/mol | [4] | |
| Melting Point | >300 °C (decomposes) | ||
| pKa | 2.54 ± 0.20 | Predicted value. The experimental pKa of its ethyl ester in 2-methoxyethanol is 4.81. | |
| Solubility in Water | Practically insoluble | ||
| Solubility in other solvents | Slightly soluble in methanol and acidic solutions. Soluble in DMSO and alkaline solutions (e.g., sodium hydroxide, sodium carbonate). | For NMR purposes, it is sparingly soluble in d6-DMSO. | |
| pH | 3.1-3.5 | For a 100 g/L slurry in water. |
Spectroscopic Properties
The structural elucidation and characterization of citrazinic acid are heavily reliant on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of citrazinic acid provide detailed information about its molecular structure. Due to its tautomeric nature, the observed chemical shifts can be influenced by the solvent and concentration.
¹H NMR (in DMSO-d₆): A notable feature in the ¹H NMR spectrum is a broad peak around 12.1 ppm, which is attributed to the three protons attached to heteroatoms: the carboxylic acid proton, the hydroxyl group proton, and the pyridinic nitrogen proton. Another sharp signal appears at approximately 6.2 ppm, corresponding to the two aromatic protons on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum of citrazinic acid in DMSO shows four main peaks, consistent with the four different carbon environments in the molecule, assuming rapid tautomeric exchange.
Data Presentation: NMR Chemical Shifts
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |
| ¹H | ~12.1 (broad) | -COOH, -OH, -NH | |
| ¹H | ~6.2 (sharp) | C3-H, C5-H |
Note: The exact chemical shifts can vary depending on the experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in citrazinic acid and is particularly useful for monitoring its behavior in solution, including aggregation and ionization states. The absorption spectrum of citrazinic acid in water is characterized by two main absorption bands. A band around 235 nm is attributed to a π-π* transition, while a band peaking at approximately 344 nm is assigned to an n-π* transition. The position and intensity of these bands are sensitive to the concentration and pH of the solution.
Data Presentation: UV-Vis Absorption Maxima
| Solvent/Condition | λmax (nm) | Transition | Source(s) |
| Water (10 mg/L) | ~235 | π-π | |
| Water (10 mg/L) | ~344 | n-π | |
| H₂SO₄ (acidic) | 328 | n-π* (protonated form) | |
| NaOH (basic, pH 14) | 234, 344 | - |
Chemical Reactivity and Chelation
Citrazinic acid's reactivity is dictated by its functional groups: a carboxylic acid, two hydroxyl groups (in its enol tautomer), and a pyridine ring. It can undergo reactions typical of these functionalities, such as esterification and amidation.
Esterification
The carboxylic acid group of citrazinic acid can be esterified under acidic conditions with an alcohol. A general protocol for the esterification of carboxylic acids is provided below.
Chelation Properties
Citrazinic acid is an effective chelating agent, capable of forming stable complexes with various metal ions through its hydroxyl and carboxyl groups. This property is the basis for its use as a fluorescent sensor for metal ions. The binding of a metal ion to citrazinic acid can lead to a change in its fluorescence properties, allowing for the detection and quantification of the metal ion.
Visualization: Citrazinic Acid as a Fluorescent "Turn-Off" Sensor for Fe(III)
The following diagram illustrates the proposed mechanism for the fluorescence quenching of citrazinic acid upon binding with ferric ions (Fe³⁺). In its free form, citrazinic acid exhibits fluorescence. Upon complexation with Fe³⁺, a non-fluorescent complex is formed, leading to a "turn-off" response. This process can be utilized for the sensitive detection of Fe³⁺.
Caption: Proposed mechanism of fluorescence quenching of citrazinic acid by Fe(III) ions.
Biological Activity
Citrazinic acid has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. Its derivatives have been investigated for their potential as antimicrobial agents. However, quantitative data on its minimum inhibitory concentration (MIC) against specific bacterial strains are not widely reported in the literature. It has also been mentioned to block a TB enzyme, suggesting a potential role in the development of anti-tuberculosis agents.
Experimental Protocols
Synthesis of Citrazinic Acid from Citric Acid and Urea
This protocol is based on a hydrothermal synthesis method described in the patent literature.
Materials:
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Citric acid
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Urea
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Deionized water
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98% Sulfuric acid
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Reaction vessel (e.g., a Teflon-lined stainless steel autoclave)
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Oven
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Centrifuge
Procedure:
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Solution Preparation: Dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (e.g., 60 mL).
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Ultrasonication: Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and uniform mixing.
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Hydrothermal Reaction: Transfer the solution to a reaction vessel and place it in a preheated oven at 185 °C for 2 hours.
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Cooling: After the reaction, allow the vessel to cool down to room temperature naturally. The resulting solution will be dark green.
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Precipitation: Transfer the solution to a beaker and place it in a constant temperature water bath at 60 °C. While stirring magnetically, slowly add 98% sulfuric acid dropwise to adjust the pH of the solution to 2-3. A yellow solid (citrazinic acid) will precipitate.
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Isolation and Purification:
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Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to collect the precipitate.
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Discard the supernatant and wash the precipitate several times with deionized water.
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Dry the purified citrazinic acid in an oven at 60 °C.
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Visualization: Experimental Workflow for Citrazinic Acid Synthesis
The following diagram outlines the key steps in the hydrothermal synthesis of citrazinic acid.
Caption: A flowchart illustrating the hydrothermal synthesis of citrazinic acid.
Determination of pKa by UV-Vis Spectrophotometry
Due to the poor aqueous solubility of citrazinic acid, its pKa can be determined using UV-Vis spectrophotometry in a series of buffer solutions with varying pH values.
Principle: The absorbance of a solution of citrazinic acid at a specific wavelength will change as the pH of the solution changes, due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a wavelength where the two forms have different molar absorptivities across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
General Protocol:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.
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Preparation of Citrazinic Acid Stock Solution: Prepare a stock solution of citrazinic acid in a suitable solvent (e.g., DMSO or a co-solvent mixture if solubility is an issue).
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Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the citrazinic acid stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.
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UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range.
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Data Analysis:
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Identify a wavelength where the absorbance changes significantly with pH.
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Plot the absorbance at this wavelength against the pH of the buffer solutions.
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Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of citrazinic acid.
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Conclusion
Citrazinic acid possesses a rich chemistry that underpins its utility in a variety of scientific and industrial applications. Its unique combination of functional groups gives rise to its characteristic physicochemical and spectroscopic properties, as well as its reactivity and chelation capabilities. This guide provides a foundational understanding of these properties, offering valuable data and experimental protocols for researchers and professionals working with this versatile compound. Further research into its biological activities and the quantitative determination of its properties will undoubtedly expand its applications in drug development and materials science.
